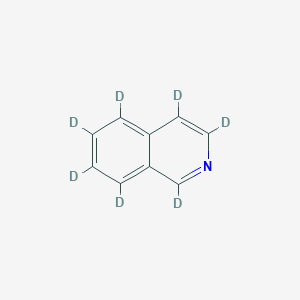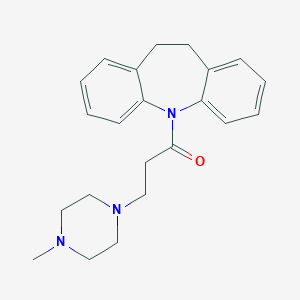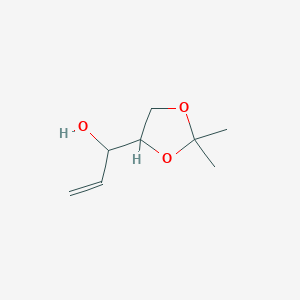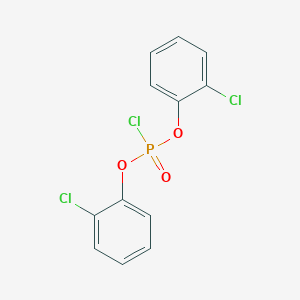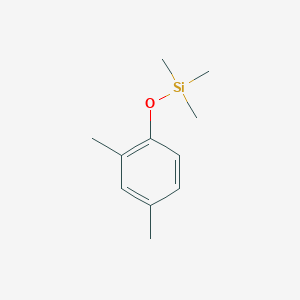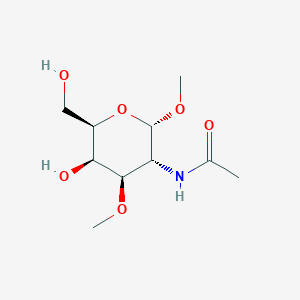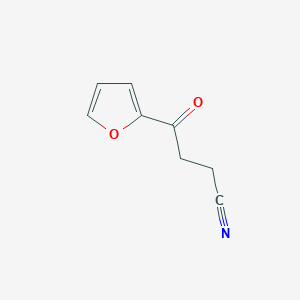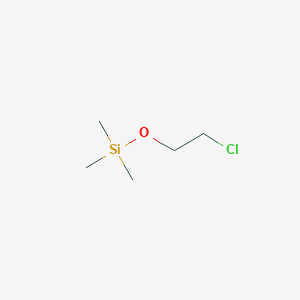
Trimethylsilylperrhenate
Vue d'ensemble
Description
Trimethylsilylperrhenate is an organometallic compound with the chemical formula ReO₃OSi(CH₃)₃. It is a hybrid compound that combines organic and inorganic elements, specifically rhenium and silicon. This compound is known for its stability at room temperature and its ability to decompose upon heating . It is typically a white to pale yellow crystalline solid .
Applications De Recherche Scientifique
Trimethylsilylperrhenate has a wide range of applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethylsilylperrhenate can be synthesized through the reaction of perrhenic acid (HReO₄) with trimethylchlorosilane (ClSi(CH₃)₃). The reaction typically occurs in an organic solvent such as dichloromethane, under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:
HReO4+ClSi(CH3)3→ReO3OSi(CH3)3+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Trimethylsilylperrhenate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state rhenium compounds.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhenium(VII) oxide, while reduction could produce rhenium(III) compounds .
Mécanisme D'action
The mechanism by which trimethylsilylperrhenate exerts its effects involves the interaction of the rhenium center with various molecular targets. In catalytic applications, the rhenium atom facilitates the formation and breaking of chemical bonds, thereby accelerating the reaction. The trimethylsilyl group provides steric protection, enhancing the stability and selectivity of the compound in various reactions .
Comparaison Avec Des Composés Similaires
Ammonium Perrhenate (NH₄ReO₄): Used as a precursor for other rhenium compounds and in catalysis.
Rhenium(VII) Oxide (Re₂O₇): Utilized in olefin metathesis and other catalytic processes.
Trimethylsilyl Chloride (ClSi(CH₃)₃): A reagent used in the synthesis of various organosilicon compounds.
Uniqueness: Trimethylsilylperrhenate is unique due to its combination of rhenium and silicon, which imparts both stability and reactivity. The trimethylsilyl group enhances its solubility in organic solvents and its ability to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Propriétés
IUPAC Name |
hydroxy(trimethyl)silane;trioxorhenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10OSi.3O.Re/c1-5(2,3)4;;;;/h4H,1-3H3;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJDDRALPATORK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O.O=[Re](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10O4ReSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



